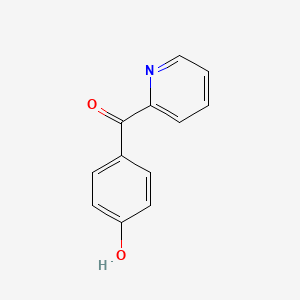

p-Hydroxyphenyl 2-pyridyl ketone

Description

BenchChem offers high-quality p-Hydroxyphenyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Hydroxyphenyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNZLHSXIAPURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186726 | |

| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33077-70-2 | |

| Record name | (4-Hydroxyphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33077-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenyl 2-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033077702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketone, (p-hydroxyphenyl) 2-pyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYL 2-PYRIDYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU9QMQ3YG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine

An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl 2-pyridyl ketone from 2-bromopyridine

Introduction

p-Hydroxyphenyl 2-pyridyl ketone is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring a pyridyl ring linked to a hydroxyphenyl group through a carbonyl bridge, makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides an in-depth technical overview of the synthesis of p-Hydroxyphenyl 2-pyridyl ketone, with a primary focus on palladium-catalyzed cross-coupling reactions starting from 2-bromopyridine. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for the efficient synthesis of this important molecule.

Strategic Approaches to Synthesis

The construction of the C-C bond between the pyridine and phenyl rings is the cornerstone of this synthesis. Modern organometallic chemistry offers several powerful tools for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.[1] The choice of a specific method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Suzuki-Miyaura Coupling: A Direct Approach

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds and is often the preferred route due to its mild reaction conditions and tolerance of a wide variety of functional groups.[2][3] This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4] For the synthesis of p-Hydroxyphenyl 2-pyridyl ketone, this translates to the direct coupling of 2-bromopyridine with 4-hydroxyphenylboronic acid. The presence of a free hydroxyl group on the boronic acid is generally well-tolerated in Suzuki couplings.[5]

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling employs a Grignard reagent as the organometallic nucleophile, coupled with an organic halide in the presence of a nickel or palladium catalyst.[6][7] This method is advantageous due to the ready availability and reactivity of Grignard reagents.[8] However, the high reactivity of Grignard reagents necessitates the protection of acidic protons, such as the hydroxyl group of the phenol.[9] Therefore, a multi-step sequence involving protection of p-bromophenol (e.g., as a methoxy ether), formation of the Grignard reagent, Kumada coupling with 2-bromopyridine, and subsequent deprotection would be required.

Negishi Coupling: A Versatile Alternative

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[10] Organozinc reagents are known for their high functional group tolerance and reactivity, making the Negishi coupling a powerful tool in complex molecule synthesis.[11][12] Similar to the Kumada coupling, this approach would likely involve the use of a protected p-hydroxyphenylzinc reagent. The reaction proceeds under mild conditions and often gives high yields.[10][13]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The direct, one-step nature of the Suzuki-Miyaura coupling makes it the most efficient and recommended method for the .

Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura coupling of 2-bromopyridine and 4-hydroxyphenylboronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of 2-bromopyridines.[4][14]

Materials:

-

2-Bromopyridine

-

4-Hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure p-Hydroxyphenyl 2-pyridyl ketone.

Quantitative Data Summary

| Reagent | Molar Ratio (eq) | Amount (for 1 mmol scale) |

| 2-Bromopyridine | 1.0 | 158 mg |

| 4-Hydroxyphenylboronic acid | 1.2 | 165 mg |

| Potassium Carbonate | 2.0 | 276 mg |

| Palladium(II) Acetate | 0.02 | 4.5 mg |

| Triphenylphosphine | 0.08 | 21 mg |

| Typical Yield | - | 75-90% |

Alternative Synthetic Route: Kumada Coupling with Deprotection

For contexts where the Suzuki-Miyaura coupling may not be ideal, the Kumada coupling offers a robust alternative. This route requires a protection-deprotection sequence for the hydroxyl group. A common protecting group for phenols is the methoxy group, which can be cleaved under various conditions.

Workflow for Kumada Coupling Approach

Caption: Step-wise workflow for the synthesis via Kumada coupling and deprotection.

Deprotection of the Methoxy Group

The cleavage of the methyl ether to reveal the free phenol is a critical final step in this alternative route. Several reagents can accomplish this transformation, with boron tribromide (BBr₃) being a classic and effective choice.

Protocol for Methoxy Group Deprotection:

-

Dissolution: Dissolve the p-methoxyphenyl 2-pyridyl ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.2 mmol, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

-

Concentration: Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography or recrystallization to obtain the final product.

Characterization

The final product, p-Hydroxyphenyl 2-pyridyl ketone, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) and hydroxyl (O-H) functional groups.

Conclusion

The is readily achievable through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most direct and efficient method, tolerating the free hydroxyl group of the boronic acid partner. Alternative routes, such as the Kumada coupling, are also viable but necessitate a protection-deprotection strategy. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research objective. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

-

Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599. Available at: [Link]

-

RSC Publishing. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Available at: [Link]

-

The Journal of Organic Chemistry. (n.d.). Functional-Group-Tolerant Pd-Catalyzed Carbonylative Negishi Coupling with Aryl Iodides. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Available at: [Link]

-

Chemsrc. (n.d.). Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds. Available at: [Link]

-

Organ, M. G., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Available at: [Link]

-

Kakino, R., et al. (2001). Synthesis of Unsymmetrical Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Organoboron Compounds. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

-

Grokipedia. (n.d.). Negishi coupling. Available at: [Link]

-

OpenOChem Learn. (n.d.). Negishi Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

-

Wikipedia. (n.d.). Kumada coupling. Available at: [Link]

-

NROChemistry. (n.d.). Kumada Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Rutjes, F. P. J. T., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. Available at: [Link]

-

ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]

-

LookChem. (n.d.). p-Hydroxyphenyl 2-pyridyl ketone. Available at: [Link]

-

El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kumada coupling - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Kumada Coupling [organic-chemistry.org]

- 9. Kumada Coupling | NROChemistry [nrochemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of p-Hydroxyphenyl 2-pyridyl ketone formation

An In-depth Technical Guide to the Synthesis of p-Hydroxyphenyl 2-pyridyl ketone

Authored by: Gemini, Senior Application Scientist

Abstract

p-Hydroxyphenyl 2-pyridyl ketone is a valuable heterocyclic ketone that serves as a key structural motif and synthetic intermediate in medicinal chemistry and materials science. Its synthesis, however, presents unique challenges due to the bidentate nucleophilic nature of phenol and the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the primary mechanistic pathways for the formation of p-Hydroxyphenyl 2-pyridyl ketone. We will dissect the underlying principles of prominent synthetic strategies, including the Houben-Hoesch reaction, the Fries rearrangement, and Friedel-Crafts acylation. By examining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to efficiently synthesize this important molecule.

Introduction: The Synthetic Challenge

The synthesis of aryl ketones can often be achieved through classical electrophilic aromatic substitution reactions. However, the target molecule, p-Hydroxyphenyl 2-pyridyl ketone, combines two distinct chemical entities: an activated, electron-rich phenol ring and a relatively electron-deficient pyridine ring. The phenolic hydroxyl group is a potent ortho-, para-director but is also a nucleophile itself, leading to a common side reaction: O-acylation. The primary challenge is to achieve selective C-acylation at the para-position of the phenol ring. This guide will explore the principal mechanisms employed to overcome this challenge.

Mechanistic Pathways and Synthetic Strategies

The Houben-Hoesch Reaction: Direct Acylation with a Nitrile

The Houben-Hoesch reaction is a classic method for synthesizing aryl ketones by reacting an electron-rich arene (like phenol) with a nitrile in the presence of a Lewis acid and hydrogen chloride (HCl).[1][2] This method is particularly well-suited for polyhydroxyphenols.[2]

Mechanism: The reaction proceeds in two main stages.[1] First, the nitrile (2-cyanopyridine) is activated by HCl and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to form a highly electrophilic nitrilium ion intermediate. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, in a typical electrophilic aromatic substitution. The resulting imine, often isolated as a salt, is subsequently hydrolyzed during aqueous workup to yield the final aryl ketone.[1]

Caption: Mechanism of the Houben-Hoesch Reaction.

Causality and Field Insights:

-

Why this works: The phenol ring is highly activated by the hydroxyl group, making it sufficiently nucleophilic to attack the nitrilium ion. The use of milder Lewis acids like zinc chloride can help prevent the complex side reactions often seen with stronger acids like aluminum chloride.[2]

-

Self-Validation: The formation of the imine intermediate before hydrolysis is a key feature of this reaction.[1] Its presence can often be confirmed spectroscopically before the final workup step, providing an internal checkpoint for reaction success.

The Fries Rearrangement: An Intramolecular Acyl Migration

The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[3] The reaction begins not with phenol itself, but with a phenolic ester—in this case, phenyl 2-picolinate. This ester undergoes an intramolecular rearrangement catalyzed by a Lewis or Brønsted acid to migrate the acyl group from the phenolic oxygen to the carbon of the aromatic ring.[4][5]

Mechanism: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, weakening the C-O ester bond. This facilitates the formation of an acylium ion, which is held in close proximity to the aromatic ring within a solvent cage. This electrophilic acylium ion can then attack the ring at the ortho or para position. The choice between intramolecular and intermolecular pathways is debated, but the intramolecular route is generally favored. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting complex during workup yields the hydroxyaryl ketone.[3]

Caption: Mechanism of the Fries Rearrangement.

Causality and Field Insights:

-

Regioselectivity: The ratio of ortho to para products is highly dependent on reaction conditions. Generally, lower temperatures favor the formation of the thermodynamically more stable para-isomer, while higher temperatures favor the ortho-isomer.[5]

-

Catalyst Choice: While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can be harsh.[6] Modern protocols utilize Brønsted acids like methanesulfonic acid (MSA), which can offer higher para-selectivity and a more environmentally benign process.[4][6] The use of MSA with methanesulfonic anhydride has been shown to improve yields by effectively removing residual water.[4]

-

One-Pot Variation: A one-pot synthesis has been developed where phenol and a carboxylic acid are reacted in a mixture of trifluoromethanesulfonic acid (TfOH) and its anhydride (Tf₂O). This system first forms the phenolic ester in situ, which then undergoes the rearrangement to the hydroxyaryl ketone.[7]

Friedel-Crafts Acylation: The Challenge of O- vs. C-Acylation

Direct Friedel-Crafts acylation of phenol with an activated form of picolinic acid (like picolinoyl chloride) is another potential route. Phenols are bidentate nucleophiles, meaning they can react at either the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

Mechanism and Challenges:

-

O-Acylation (Kinetic Product): The reaction at the phenolic oxygen is typically faster, leading to the formation of phenyl 2-picolinate. This is considered the kinetic product.

-

C-Acylation (Thermodynamic Product): The reaction at the aromatic ring is thermodynamically more stable. In the presence of a Lewis acid like AlCl₃, the initially formed O-acylated product can rearrange to the C-acylated product via the Fries rearrangement mechanism.

To favor direct C-acylation, the hydroxyl group is often protected as a silyl ether. The silyl ether is then acylated under standard Friedel-Crafts conditions. The silyl protecting group is conveniently cleaved during the aqueous workup, directly yielding the desired p-hydroxyphenyl ketone.[8]

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Houben-Hoesch | Phenol, 2-Cyanopyridine | HCl, Lewis Acid (ZnCl₂) | Direct C-acylation; avoids O-acylation issues. | Requires handling of HCl gas; nitrile may be toxic; limited to activated arenes.[1][2] |

| Fries Rearrangement | Phenyl 2-picolinate | Lewis or Brønsted Acid | Good yields; regioselectivity can be controlled by temperature.[5] | Requires pre-synthesis of the ester; harsh Lewis acids often needed.[6] |

| Friedel-Crafts | Phenol, Picolinoyl Chloride | Lewis Acid (AlCl₃) | Utilizes common starting materials. | Prone to O-acylation; often requires protection of the hydroxyl group.[8] |

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement (Brønsted Acid Method)

This protocol is adapted from methodologies using methanesulfonic acid, which favors para-selectivity.[4]

Workflow:

Caption: A generalized workflow for ketone synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methanesulfonic acid (MSA, ~8-10 equivalents). Add methanesulfonic anhydride (~0.2 equivalents) to scavenge residual water. Stir for 10 minutes.

-

Reaction Initiation: Add phenyl 2-picolinate (1.0 equivalent) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure p-Hydroxyphenyl 2-pyridyl ketone.

Conclusion

The formation of p-Hydroxyphenyl 2-pyridyl ketone can be achieved through several distinct mechanistic pathways, each with its own set of advantages and challenges. The Houben-Hoesch reaction offers a direct route from phenol and a nitrile, effectively bypassing the issue of O-acylation. The Fries rearrangement provides an elegant intramolecular approach starting from a phenolic ester, where reaction conditions can be tuned to achieve high para-selectivity, especially with modern Brønsted acid catalysts. While direct Friedel-Crafts acylation is conceptually simple, it requires careful management of the competing O- versus C-acylation pathways, often necessitating a protection-deprotection sequence. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and tolerance for specific reagents and conditions. A thorough understanding of these underlying mechanisms is paramount for any scientist aiming to optimize the synthesis of this and related hydroxyaryl ketones.

References

-

Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930. Available from: [Link]

-

Wikipedia. (n.d.). Hoesch reaction. Retrieved from: [Link]

-

J-Stage. (n.d.). One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. Retrieved from: [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from: [Link]

-

Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Merck and Co., Inc.. Available from: [Link]

-

Filo. (2025). Chemical equations of houben hoesch reaction. Retrieved from: [Link]

-

SynArchive. (n.d.). Houben-Hoesch Reaction. Retrieved from: [Link]

-

NPTEL Archive. (n.d.). Module 5 : Electrophilic Aromatic Substitution. Retrieved from: [Link]

-

University of Calgary. (n.d.). Acylation of Phenols. Retrieved from: [Link]

- Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.

Sources

- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 2. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride [organic-chemistry.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

p-Hydroxyphenyl 2-pyridyl ketone chemical properties and structure

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, also known as p-Hydroxyphenyl 2-pyridyl ketone, is a bi-functional aromatic ketone featuring a phenol group and a pyridine ring. This unique structural combination imparts a range of chemical and biological properties that make it a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety can act as a hydrogen bond acceptor and a base, while the phenolic hydroxyl group can serve as a hydrogen bond donor and an acidic proton source.[1][2] This dual character makes the molecule a versatile scaffold for building more complex structures. Its derivatives are explored for various therapeutic applications, leveraging the established roles of both pyridyl and hydroxyphenyl groups in biologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its applications for researchers and drug development professionals.

Chemical Structure and Core Properties

The fundamental structure of (4-hydroxyphenyl)(pyridin-2-yl)methanone consists of a carbonyl group bridging a pyridine ring at the 2-position and a phenol ring at the 4-position (para). The molecule is achiral and possesses two rotatable bonds, allowing for conformational flexibility between the aromatic rings and the central ketone.[1][2]

Canonical SMILES: C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)O[5] InChI Key: ADNZLHSXIAPURS-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

The key quantitative properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [2] |

| CAS Number | 33077-70-2 | [1] |

| Boiling Point | 394.8°C at 760 mmHg | [1] |

| Density | 1.251 g/cm³ | [1] |

| Flash Point | 192.5°C | [1] |

| LogP | 2.018 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Note: Some values are estimates based on computational models.

Synthesis Pathway and Experimental Protocol

The synthesis of aryl ketones bearing a hydroxyl group, such as (4-hydroxyphenyl)(pyridin-2-yl)methanone, presents a classic challenge in organic synthesis. Direct Friedel-Crafts acylation of phenol is often inefficient.

Causality of Synthetic Strategy: Friedel-Crafts vs. Fries Rearrangement

The direct Friedel-Crafts acylation of phenol with picolinoyl chloride using a Lewis acid like AlCl₃ is problematic. The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst.[6][7] This complexation deactivates the aromatic ring towards the desired electrophilic substitution (C-acylation) and can promote undesired side reactions.

To circumvent this, a more reliable and higher-yielding strategy involves a two-step sequence:

-

O-Acylation: First, an esterification reaction is performed where the phenolic hydroxyl group acts as a nucleophile, attacking the acylating agent (e.g., picolinoyl chloride) to form a phenyl ester. This reaction proceeds under kinetic control and does not require a strong Lewis acid.

-

Fries Rearrangement: The resulting O-acylated intermediate, phenyl 2-picolinate, is then subjected to the Fries rearrangement. In the presence of a Lewis acid (or a strong Brønsted acid), the acyl group migrates from the phenolic oxygen to the para position of the aromatic ring.[6] This intramolecular rearrangement is thermodynamically driven, leading to the more stable C-acylated product.

This two-step approach provides superior control and typically results in a cleaner reaction with higher yields of the desired para-substituted product.

Visualization of the Synthetic Workflow

Sources

- 1. p-Hydroxyphenyl 2-pyridyl ketone|lookchem [lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

theoretical calculations of p-Hydroxyphenyl 2-pyridyl ketone electronic properties

An In-Depth Technical Guide to the Theoretical Calculation of p-Hydroxyphenyl 2-pyridyl ketone Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenyl 2-pyridyl ketone and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile coordination capabilities and potential biological activities.[1][2] A thorough understanding of their electronic properties is paramount for predicting their reactivity, stability, and interaction with biological targets.[3][4] This guide provides a comprehensive, in-depth technical overview of the theoretical methodologies used to calculate the electronic properties of p-hydroxyphenyl 2-pyridyl ketone. We will delve into the rationale behind method selection, provide a detailed step-by-step computational workflow, and discuss the interpretation of the calculated properties. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research endeavors.[5]

Introduction: The Significance of Electronic Properties

The electronic structure of a molecule governs its chemical behavior.[4] For a molecule like p-hydroxyphenyl 2-pyridyl ketone, understanding its electronic properties can provide invaluable insights into:

-

Reactivity: Identifying electron-rich and electron-poor regions helps predict sites for electrophilic and nucleophilic attack.[6]

-

Spectroscopic Behavior: Theoretical calculations can predict and interpret UV-Vis spectra, providing information about electronic transitions.[7][8]

-

Intermolecular Interactions: The charge distribution and electrostatic potential are crucial for understanding how the molecule interacts with other molecules, such as proteins or other materials.

-

Pharmacological Activity: Electronic properties are key descriptors in quantitative structure-activity relationship (QSAR) studies, aiding in the design of more potent drug candidates.[9]

This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful and widely used quantum chemical methods for investigating the electronic structure of molecules.[4][10][11]

Theoretical Framework: Why DFT and TD-DFT?

For a molecule of the size and complexity of p-hydroxyphenyl 2-pyridyl ketone, DFT offers an excellent balance between accuracy and computational cost.[4] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, which is a function of only three spatial coordinates, rather than the many-electron wavefunction.[4][10] This makes it feasible to study relatively large molecular systems.[4]

Key advantages of DFT for this application include:

-

Good accuracy for ground-state properties: DFT, with appropriate functionals (e.g., B3LYP, ωB97X-D), provides reliable predictions for molecular geometries, vibrational frequencies, and ground-state electronic properties.[12][13][14]

-

Computational efficiency: DFT calculations are significantly faster than traditional correlated wavefunction-based methods, allowing for the exploration of larger molecules and more complex systems.[4]

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties.[15][16] This is essential for understanding the molecule's response to light and for interpreting its electronic absorption spectrum.[7]

Choice of Functional and Basis Set: A Critical Decision

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: For molecules like p-hydroxyphenyl 2-pyridyl ketone, which contain both aromatic rings and heteroatoms, hybrid functionals such as B3LYP are a common and reliable choice.[12][13] For a more accurate description of long-range interactions and charge-transfer excitations, long-range corrected functionals like CAM-B3LYP or ωB97X-D are recommended.[15][17]

-

Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a good choice for this system, as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.[13]

Computational Workflow: A Step-by-Step Guide

The following section outlines a detailed, step-by-step protocol for calculating the electronic properties of p-hydroxyphenyl 2-pyridyl ketone using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[18][19][20][21]

Step 1: Molecular Structure Input

The first step is to create a 3D model of the p-hydroxyphenyl 2-pyridyl ketone molecule. This can be done using a molecular builder and editor like Avogadro or Chemcraft.[22][23] The initial coordinates can be obtained from experimental data (e.g., X-ray crystallography if available) or built from standard bond lengths and angles.

Step 2: Geometry Optimization

The initial molecular structure is likely not at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable structure.[12]

Protocol:

-

Select the level of theory: B3LYP/6-311++G(d,p).

-

Specify the calculation type: Geometry Optimization.

-

Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Verify the optimized structure: Ensure that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 3: Calculation of Ground-State Electronic Properties

Once the geometry is optimized, a single-point energy calculation can be performed at the same level of theory to obtain various ground-state electronic properties.

Key Properties to Analyze:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.[9][24] The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[25]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[6] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[26] Red colors typically indicate negative potential (electron-rich), while blue colors indicate positive potential (electron-poor).[6]

-

Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.

Step 4: Calculation of Excited-State Properties (TD-DFT)

To investigate the electronic transitions and predict the UV-Vis spectrum, a TD-DFT calculation is necessary.[15][27]

Protocol:

-

Select the level of theory: B3LYP/6-311++G(d,p) (or a long-range corrected functional for better accuracy).

-

Specify the calculation type: TD-DFT.

-

Define the number of excited states to calculate: Typically, calculating the first 10-20 singlet excited states is sufficient to cover the near-UV and visible regions.

-

Run the calculation.

Data to Extract:

-

Excitation Energies and Oscillator Strengths: The output will provide the energies of the electronic transitions and their corresponding oscillator strengths. The oscillator strength is a measure of the intensity of the absorption band.

-

Nature of the Transitions: The output will also describe the character of each electronic transition (e.g., π → π, n → π).

Visualization and Data Presentation

Clear and concise visualization of the calculated data is essential for interpretation and communication.

Computational Workflow Diagram

Caption: 2D representation of p-Hydroxyphenyl 2-pyridyl ketone.

Tabulated Results

Table 1: Calculated Ground-State Electronic Properties of p-Hydroxyphenyl 2-pyridyl ketone at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value | Unit |

| Total Energy | [Calculated Value] | Hartrees |

| HOMO Energy | [Calculated Value] | eV |

| LUMO Energy | [Calculated Value] | eV |

| HOMO-LUMO Gap | [Calculated Value] | eV |

| Dipole Moment | [Calculated Value] | Debye |

Table 2: Calculated Electronic Transitions of p-Hydroxyphenyl 2-pyridyl ketone from TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., HOMO → LUMO] |

| S0 → S2 | [Calculated Value] | [Calculated Value] | [Calculated Value] | [e.g., HOMO-1 → LUMO] |

| ... | ... | ... | ... | ... |

Interpretation and Conclusion

The calculated electronic properties provide a wealth of information about p-hydroxyphenyl 2-pyridyl ketone. The HOMO and LUMO energy levels and their spatial distribution will indicate the most probable sites for electron donation and acceptance, respectively. The MEP map will visually confirm these reactive sites. The predicted UV-Vis spectrum from the TD-DFT calculations can be compared with experimental data to validate the computational model.

This theoretical framework allows for a deep understanding of the electronic structure of p-hydroxyphenyl 2-pyridyl ketone, which is crucial for rational drug design and the development of new materials. By leveraging these computational tools, researchers can efficiently screen derivatives, predict their properties, and guide experimental efforts, ultimately accelerating the discovery process. [5][28]

References

-

ORCA - FACCTs. (n.d.). Retrieved from [Link]

-

GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Retrieved from [Link]

-

ORCA - ORCD Docs. (n.d.). Retrieved from [Link]

-

ORCA | Ohio Supercomputer Center. (n.d.). Retrieved from [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. (n.d.). Retrieved from [Link]

-

ORCA (quantum chemistry program) - Wikipedia. (n.d.). Retrieved from [Link]

-

Software and Tools in Computational Chemistry - Study Guide - StudyGuides.com. (n.d.). Retrieved from [Link]

-

Integrated Scientific Computing and Information Technologies - Softwares - iSciTech. (n.d.). Retrieved from [Link]

-

Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry - Silico Studio. (n.d.). Retrieved from [Link]

-

Best Free Computational Chemistry Programs. (2024, May 19). Retrieved from [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

-

Gaussian (software) - Wikipedia. (n.d.). Retrieved from [Link]

-

Density Functional (DFT) Methods - Gaussian.com. (2022, August 30). Retrieved from [Link]

-

Predicting Molecular Properties via Computational Chemistry - Jstar-research. (n.d.). Retrieved from [Link]

-

Gaussian 16. (2019, October 14). Retrieved from [Link]

-

Computational chemistry - Wikipedia. (n.d.). Retrieved from [Link]

-

Molecular structure and properties calculations. (n.d.). Retrieved from [Link]

-

Computational Quantum Chemistry - Books. (2013, June 17). Retrieved from [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved from [Link]

-

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies - MDPI. (n.d.). Retrieved from [Link]

-

p-Hydroxyphenyl 2-pyridyl ketone - LookChem. (n.d.). Retrieved from [Link]

-

P-HYDROXYPHENYL 2-PYRIDYL KETONE - gsrs. (n.d.). Retrieved from [Link]

-

Molecular electrostatic potential map of 4-PPy. - ResearchGate. (n.d.). Retrieved from [Link]

-

23 9 Molecular Electrostatic Potential - YouTube. (2020, October 13). Retrieved from [Link]

-

Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of - Trends in Sciences. (2022, November 11). Retrieved from [Link]

-

Chemical reactivity descriptors based on HOMO-LUMO analysis of a... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC. (n.d.). Retrieved from [Link]

-

Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - ResearchGate. (2024, May 14). Retrieved from [Link]

-

Chemical Physics Letters - SMU. (2022, June 6). Retrieved from [Link]

-

Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers - ChemRxiv. (2023, December 22). Retrieved from [Link]

-

Molecular structure and vibrational and chemical shift assignments of 5-(2-Hydroxyphenyl)-4-(p-tolyl) - OUCI. (n.d.). Retrieved from [Link]

-

Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 - APS Meeting Archive. (2025, March 17). Retrieved from [Link]

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). Retrieved from [Link]

-

Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods - MDPI. (2023, June 27). Retrieved from [Link]

-

Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

-

DFT and PCM-TD-DFT investigation of the electronic structures and spectra of 5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, XRD, Hirshfeld surface analysis, ESP, HOMO-LUMO, Quantum chemical modeling and Anticancer activity of di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complex | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde - ResearchGate. (2025, August 6). Retrieved from [Link]

-

DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes - ResearchGate. (2025, August 7). Retrieved from [Link]

-

butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational - Semantic Scholar. (2024, May 21). Retrieved from [Link]

-

First-principles calculations of the electronic and optical properties of penta-graphene monolayer: study of many-body effects - ResearchGate. (2024, January 12). Retrieved from [Link]

Sources

- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 4. Computational chemistry - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ritme.com [ritme.com]

- 8. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 9. (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies [mdpi.com]

- 10. gaussian.com [gaussian.com]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. tis.wu.ac.th [tis.wu.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. s3.smu.edu [s3.smu.edu]

- 18. ORCA - FACCTs [faccts.de]

- 19. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 20. studyguides.com [studyguides.com]

- 21. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 22. iscitech.com [iscitech.com]

- 23. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

Introduction: The Strategic Importance of p-Hydroxyphenyl 2-pyridyl ketones

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of p-Hydroxyphenyl 2-pyridyl ketone Derivatives

The p-Hydroxyphenyl 2-pyridyl ketone scaffold is a privileged structure in medicinal chemistry and drug discovery. Its unique combination of a hydrogen bond-donating phenol group, a hydrogen bond-accepting pyridyl nitrogen, and a central ketone linker allows for multifaceted interactions with biological targets. These derivatives have been investigated for a range of pharmacological activities, including potential as anti-inflammatory, hepatoprotective, and anti-tubercular agents.[1][2] The pyridine moiety, a common feature in many pharmaceuticals, enhances aqueous solubility and can significantly influence a molecule's metabolic stability and pharmacokinetic profile.[3][4]

This guide provides a comprehensive overview of the predominant synthetic strategies, detailed isolation and purification protocols, and analytical characterization techniques for this important class of compounds. It is designed for researchers and scientists in organic synthesis and drug development, offering not just procedural steps but also the underlying chemical principles that govern these methodologies.

Part 1: Core Synthetic Strategies

The construction of the p-Hydroxyphenyl 2-pyridyl ketone core can be approached through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

The Fries Rearrangement: A Classic Route to Hydroxyaryl Ketones

The Fries rearrangement is a powerful and industrially significant reaction for converting phenolic esters into hydroxyaryl ketones through an acyl group migration catalyzed by a Lewis or Brønsted acid.[5][6][7] This method is particularly well-suited for this synthesis as it directly installs the ketone at the desired position on the phenol ring.

Causality Behind the Experimental Choices: The reaction proceeds in two conceptual stages: formation of the phenolic ester followed by its rearrangement. Phenyl 2-picolinate, the ester precursor, is synthesized from phenol and a 2-picolinic acid derivative. The subsequent rearrangement is highly dependent on reaction conditions to achieve the desired para-selectivity.

-

Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used.[6] However, they are often required in stoichiometric excess and can be corrosive. Modern alternatives include Brønsted acids like methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TfOH), which can offer higher yields and cleaner reactions.[8][9]

-

Temperature Control: Temperature is a critical parameter for controlling regioselectivity. Lower reaction temperatures (typically below 60°C) kinetically favor the formation of the para-substituted product, which is our target.[6][7][10] Higher temperatures tend to favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the catalyst.[7]

-

Solvent Polarity: The use of polar solvents can also enhance the formation of the para product.[7][11]

Reaction Mechanism: Fries Rearrangement The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile in a reaction akin to Friedel-Crafts acylation.[6][11]

Caption: Friedel-Crafts acylation using a protecting group strategy.

Part 2: A Validated Protocol for Isolation and Purification

The successful isolation of the target compound from a complex reaction mixture is critical. The protocol below outlines a self-validating system for purifying p-Hydroxyphenyl 2-pyridyl ketone, leveraging its specific chemical properties.

Experimental Workflow

Caption: General experimental workflow for isolation and purification.

Step-by-Step Methodology

1. Reaction Quenching and Work-up:

-

Rationale: This step neutralizes the catalyst and protonates any salts, preparing the mixture for extraction.

-

Protocol:

-

Cool the reaction vessel in an ice bath.

-

Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. [12]This process decomposes the aluminum chloride complexes.

-

Stir vigorously until all solids have dissolved.

-

2. Liquid-Liquid Extraction:

-

Rationale: To separate the organic product from the aqueous phase containing inorganic salts and water-soluble byproducts.

-

Protocol:

-

Transfer the quenched mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The phenolic nature of the product makes ethyl acetate an excellent choice.

-

Combine the organic layers.

-

3. Chromatographic Purification:

-

Rationale: Column chromatography is the primary method for separating the target compound from unreacted starting materials and side products based on polarity. [13][14]* Protocol:

-

TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is common. The ideal system gives the product an Rf value of approximately 0.3-0.4.

-

Column Packing: Prepare a chromatography column with silica gel as the stationary phase. [13] 3. Loading and Elution: Concentrate the crude product, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column. Elute the column with the predetermined solvent system.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

-

Expert Insight: The polar nature of both the hydroxyl and pyridyl groups can cause the compound to streak on silica gel. [15]Adding a small amount (0.5-1%) of a modifier like triethylamine (to pacify acidic silica sites) or acetic acid (if basic impurities are the issue) to the eluent can significantly improve separation.

-

4. Recrystallization:

-

Rationale: A final purification step to obtain a highly pure, crystalline solid with a sharp melting point. [16]* Protocol:

-

Dissolve the purified solid from chromatography in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Part 3: Data Presentation and Characterization

Confirming the identity and purity of the final product is a non-negotiable step, grounded in rigorous analytical chemistry.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for a representative p-Hydroxyphenyl 2-pyridyl ketone.

| Analytical Technique | Characteristic Feature | Expected Value / Observation |

| IR Spectroscopy | Hydroxyl Stretch (O-H) | Broad peak, ~3200-3600 cm⁻¹ |

| Carbonyl Stretch (C=O) | Strong, sharp peak, ~1660-1680 cm⁻¹ [17] | |

| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | |

| ¹H NMR Spectroscopy | Phenolic Proton (-OH) | Broad singlet, downfield, ~9-11 ppm |

| Pyridyl Protons | 4 distinct signals in the aromatic region, ~7.5-8.8 ppm | |

| Phenyl Protons | 2 doublets (AA'BB' system), ~6.9-7.9 ppm | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | Signal > 190 ppm [18] |

| Aromatic Carbons | Multiple signals between ~115-165 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak corresponding to the exact mass of the molecule (e.g., 199.06 for the parent compound) [19] |

Expert Insight: The integration of NMR and IR data provides a powerful, cross-validating analysis. [20]For example, IR confirms the presence of both hydroxyl and carbonyl groups, while NMR provides detailed information on their chemical environment and the connectivity of the entire carbon-hydrogen framework. [20]

Conclusion

The synthesis and isolation of p-Hydroxyphenyl 2-pyridyl ketone derivatives are achieved through well-established yet nuanced chemical strategies. While both the Fries rearrangement and protected Friedel-Crafts acylation are viable synthetic routes, the ultimate choice depends on balancing factors of regioselectivity, reaction conditions, and substrate availability. A systematic and logical approach to purification, combining extractive work-ups with meticulous chromatographic separation and final recrystallization, is paramount to achieving high purity. The rigorous application of spectroscopic methods provides the final, authoritative confirmation of structure and integrity, underscoring the importance of a holistic approach in the development of these valuable pharmaceutical building blocks.

References

-

One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid. J-Stage. Available at: [Link]

-

What is the Fries Rearrangement Reaction?. BYJU'S. Available at: [Link]

-

Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synfacts. Available at: [Link]

-

FRIES REARRANGEMENT. PHARMD GURU. Available at: [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

-

“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. Available at: [Link]

-

Fries-, photo-fries, and anionic ortho-fries rearrangement. Sciencemadness.org. Available at: [Link]

-

Friedel-Crafts Acylation with Amides. PMC - NIH. Available at: [Link]

-

Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. RSC Publishing. Available at: [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

-

Fries rearrangement. Wikipedia. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters - ACS Publications. Available at: [Link]

-

Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available at: [Link]

-

Chromatographic Purification. Structure Determination of Organic Compounds. Available at: [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

-

The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. Available at: [Link]

-

Column chromatography. Columbia University. Available at: [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. Available at: [Link]

-

column chromatography & purification of organic compounds. YouTube. Available at: [Link]

-

NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap Eureka. Available at: [Link]

-

ketones. UCLA Chemistry. Available at: [Link]

- Method for purification of ketones. Google Patents.

-

An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy Ketones Deriving from Aldol Reactions of Methyl Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. ResearchGate. Available at: [Link]

-

Answer the following questions about each of the hydroxy ketones: 1-hydro... Filo. Available at: [Link]

-

Workup: Aldehydes. University of Rochester Chemistry Department. Available at: [Link]

-

p-Hydroxyphenyl 2-pyridyl ketone. LookChem. Available at: [Link]

-

CH 336: Ketone Spectroscopy. Oregon State University. Available at: [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. PMC - NIH. Available at: [Link]

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. ResearchGate. Available at: [Link]

- Process for the synthesis of 2-hydroxyphenyl alkyl ketones. Google Patents.

-

Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. MDPI. Available at: [Link]

-

Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC - PubMed Central. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

- Synthesis of p-hydroxy-phenyl butanone. Google Patents.

- Synthetic method of p-hydroxyphenylglycine. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. columbia.edu [columbia.edu]

- 14. youtube.com [youtube.com]

- 15. biotage.com [biotage.com]

- 16. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 19. lookchem.com [lookchem.com]

- 20. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

An In-depth Technical Guide to (4-hydroxyphenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-hydroxyphenyl)(pyridin-2-yl)methanone, a diaryl ketone, represents a significant scaffold in medicinal chemistry and materials science. Its structure, incorporating a phenol, a pyridine ring, and a ketone linker, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and coordination potential. This guide provides a comprehensive overview of its chemical identity, synthesis strategies, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (4-hydroxyphenyl)(pyridin-2-yl)methanone |

| CAS Number | 33077-70-2 |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

| InChI Key | ADNZLHSXIAPURS-UHFFFAOYSA-N |

Synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone: Plausible Synthetic Routes

While specific, detailed experimental protocols for the synthesis of (4-hydroxyphenyl)(pyridin-2-yl)methanone are not extensively reported in publicly available literature, its structure lends itself to several well-established synthetic methodologies for the formation of diaryl ketones. The following sections outline plausible and logical synthetic strategies, grounded in fundamental organic chemistry principles. It is important to note that these are generalized procedures and would require optimization for this specific target molecule.

Friedel-Crafts Acylation

This classical approach involves the electrophilic acylation of a sufficiently activated aromatic ring. In this case, phenol would serve as the nucleophilic aromatic compound and an activated derivative of picolinic acid (pyridine-2-carboxylic acid) as the acylating agent.

Proposed Reaction Scheme:

Figure 1: Proposed Friedel-Crafts acylation route.

Causality Behind Experimental Choices:

The Friedel-Crafts acylation is a direct and often high-yielding method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group. Phenol is a highly activated aromatic ring due to the electron-donating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the acylating agent (e.g., 2-picolinoyl chloride) to form a highly electrophilic acylium ion.

However, a key consideration when using phenol in Friedel-Crafts reactions is its potential to coordinate with the Lewis acid via the hydroxyl group, which can deactivate the catalyst and complicate the reaction. This often necessitates the use of excess catalyst. An alternative is the Fries rearrangement, where the phenyl ester of picolinic acid is rearranged to the ketone under Friedel-Crafts conditions.

Generalized Experimental Protocol (Hypothetical):

-

To a cooled (0 °C), stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), slowly add 2-picolinoyl chloride.

-

Allow the mixture to stir for a short period to form the acylium ion complex.

-

Slowly add a solution of phenol in the same solvent to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization.

Grignard Reaction

An alternative strategy involves the nucleophilic addition of a Grignard reagent to a suitable electrophile. This could be approached in two ways:

-

Route A: Reaction of a pyridyl Grignard reagent with a protected 4-hydroxybenzaldehyde.

-

Route B: Reaction of a protected 4-hydroxyphenyl Grignard reagent with a pyridine-2-carboxaldehyde, followed by oxidation.

Proposed Reaction Scheme (Route A):

Figure 2: Proposed Grignard reaction and subsequent oxidation route.

Causality Behind Experimental Choices:

The Grignard reaction is a powerful tool for C-C bond formation. The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore, protection of the hydroxyl group (e.g., as a methoxymethyl (MOM) or silyl ether) is a critical first step. The subsequent oxidation of the secondary alcohol intermediate to the ketone is a standard transformation. Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used for this purpose. The final deprotection step would be chosen based on the protecting group used.

Generalized Experimental Protocol (Hypothetical):

-

Protection: Protect the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group.

-

Grignard Formation: Prepare the 2-pyridylmagnesium bromide by reacting 2-bromopyridine with magnesium turnings in anhydrous diethyl ether or THF.

-

Addition: Add the protected 4-hydroxybenzaldehyde to the freshly prepared Grignard reagent at low temperature.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

-

Oxidation: Dissolve the crude alcohol in a suitable solvent and treat with an oxidizing agent until the starting material is consumed.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether).

-

Purification: Purify the final product by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

| Property | Estimated Value (for (4-hydroxyphenyl)(phenyl)methanone) |

| Melting Point | 132-135 °C[1] |

| Boiling Point | 260-262 °C at 24 mmHg[1] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. |

| pKa | The phenolic proton is expected to have a pKa around 8-10, similar to other phenols. The pyridinium conjugate acid is expected to have a pKa around 5. |

Expected Spectroscopic Features:

While experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure:

-

¹H NMR:

-

Aromatic protons of the pyridine ring (typically in the range of δ 7.5-8.8 ppm).

-

Aromatic protons of the hydroxyphenyl ring, showing an AA'BB' splitting pattern (two doublets, typically in the range of δ 6.8-7.8 ppm).

-

A broad singlet for the phenolic hydroxyl proton (its chemical shift would be concentration and solvent dependent).

-

-

¹³C NMR:

-

A carbonyl carbon signal in the range of δ 190-200 ppm.

-

Signals for the aromatic carbons of both rings. The carbon bearing the hydroxyl group would be shifted downfield.

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹.

-

A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ).

-

Characteristic fragmentation patterns involving the loss of CO and cleavage of the aryl-ketone bonds.

-

Potential Applications in Drug Discovery and Development

The (4-hydroxyphenyl)(pyridin-2-yl)methanone scaffold contains key pharmacophoric features that suggest its potential as a building block for various therapeutic agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the phenol group can serve as both a hydrogen bond donor and acceptor.

Rationale for Potential Biological Activity:

-

Kinase Inhibition: The pyridine and pyridinone moieties are prevalent in many kinase inhibitors, often interacting with the hinge region of the ATP-binding site. The overall shape and hydrogen bonding potential of (4-hydroxyphenyl)(pyridin-2-yl)methanone make it a plausible starting point for the design of inhibitors for various kinases.

-

Enzyme Inhibition: The benzophenone scaffold is known to be a part of various enzyme inhibitors. For instance, some hydroxyphenyl ketone derivatives have shown inhibitory activity against enzymes like 4-hydroxyphenylpyruvate dioxygenase.

-

Antimicrobial and Antiviral Activity: Pyridine-containing compounds have a broad spectrum of biological activities, including antimicrobial and antiviral properties.

-

Anticancer Properties: The combination of a phenol and a heterocyclic ring is a common feature in many anticancer agents. These functionalities can interact with various biological targets involved in cancer progression.

Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):

Figure 3: A generalized schematic of how a (4-hydroxyphenyl)(pyridin-2-yl)methanone-based inhibitor might block a receptor tyrosine kinase signaling pathway.

Conclusion